

A Technical Guide to the Physical Properties of Coronene Powder

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Compound of Interest

Compound Name: Coronene

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This technical guide provides an in-depth overview of the key physical properties of **coronene** powder, specifically its density and melting point. The information is tailored for researchers, scientists, and professionals in drug development who utilize **coronene** in their work. This document outlines the quantitative values for these properties, details the experimental methodologies for their determination, and provides visual representations of experimental workflows.

Core Physical Properties of Coronene

Coronene, a polycyclic aromatic hydrocarbon with the chemical formula $C_{24}H_{12}$, typically presents as a yellow powder.^{[1][2]} Its physical characteristics are crucial for various applications, including in the synthesis of graphene and as a component in organic electronics.^[1]

Data Summary

The density and melting point of **coronene** have been reported across various sources. While there is general agreement, minor variations exist, which can be attributed to the purity of the sample and the specific experimental conditions. The table below summarizes the reported values.

Physical Property	Reported Value(s)	Unit
Density	1.371[2], 1.39	g/cm ³
Melting Point	428[3][4], 429-430[5], 437.3[2], 437-440, 438[6]	°C

Experimental Protocols for Property Determination

Accurate determination of the physical properties of **coronene** powder relies on standardized experimental procedures. The following sections detail the common methodologies for measuring density and melting point.

Density Determination via Gas Pycnometry

Gas pycnometry is a widely used and highly accurate non-destructive technique for determining the true density of a solid powder by measuring its volume.[2][5] The method is based on Archimedes' principle of fluid displacement and Boyle's Law. Helium is often the gas of choice due to its small atomic size, allowing it to penetrate fine pores, and its inert nature.[5][7]

Methodology:

- **Sample Preparation:** A precisely weighed sample of dry **coronene** powder is placed into a sample chamber of a known volume.
- **System Purging:** The system, consisting of the sample chamber and a second reference chamber of a known volume, is purged with the analysis gas (e.g., helium) to remove any adsorbed contaminants.
- **Pressurization:** The sample chamber is pressurized with the analysis gas to a specific pressure.
- **Expansion:** A valve connecting the sample chamber to the reference chamber is opened, allowing the gas to expand into the reference chamber.
- **Pressure Measurement:** The pressure is measured after it has equilibrated between the two chambers.

- Volume Calculation: The volume of the **coronene** powder is calculated based on the initial and final pressures and the known volumes of the chambers.
- Density Calculation: The density is then calculated by dividing the mass of the sample by its determined volume.

Melting Point Determination via the Capillary Method

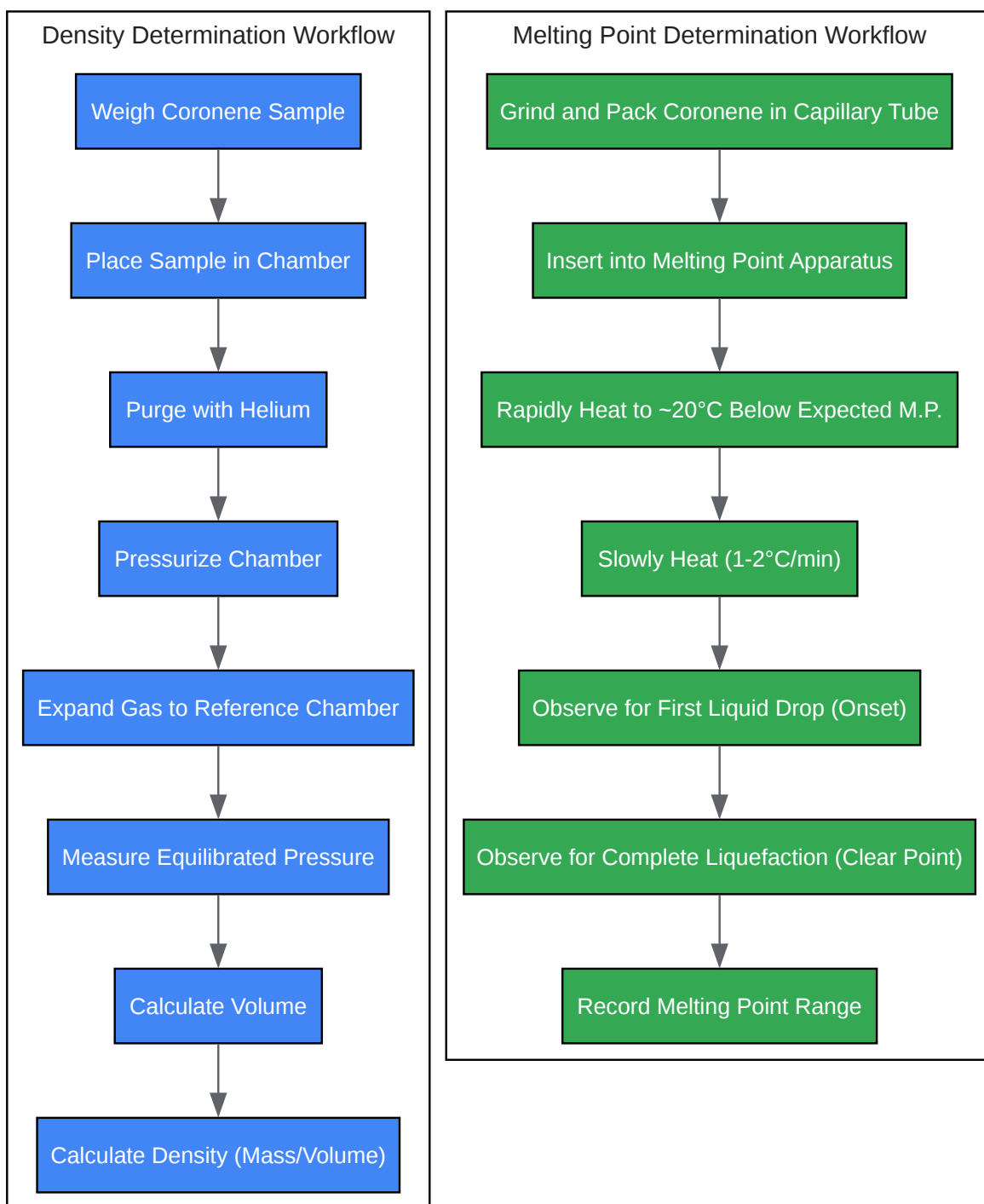
The capillary method is a standard technique for determining the melting point of a crystalline solid.[8] It involves heating a small sample in a capillary tube and observing the temperature range over which it melts.[9] The melting point range can also serve as an indicator of purity; pure substances typically exhibit a sharp melting point, while impurities tend to broaden and depress the melting range.[10][11]

Methodology:

- Sample Preparation: A small amount of dry **coronene** powder is finely ground and packed into a thin-walled glass capillary tube, which is sealed at one end.[3][4] The sample is compacted to a height of 2-3 mm.[11]
- Apparatus Setup: The capillary tube is placed into a melting point apparatus, which contains a heating block and a thermometer.[3][8]
- Initial Heating: The apparatus is heated rapidly to a temperature approximately 20°C below the expected melting point of **coronene**. [3]
- Controlled Heating: The heating rate is then reduced to about 1-2°C per minute to allow for accurate observation.[4][9]
- Observation and Recording: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal melts is recorded as the completion of melting.[3] This provides the melting point range.

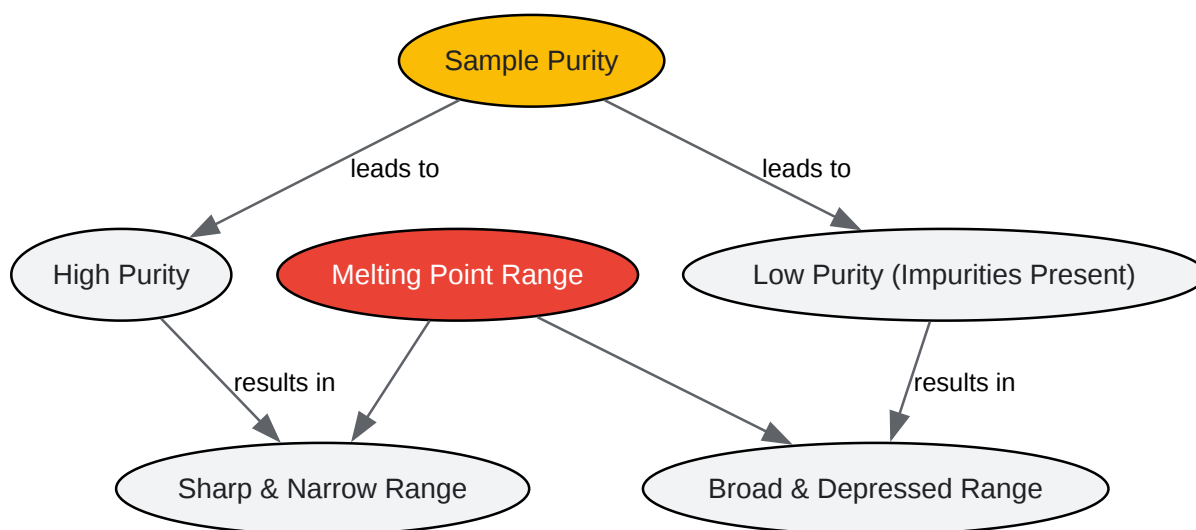
Visualized Workflows and Relationships

To further elucidate the experimental processes and the concepts discussed, the following diagrams are provided.



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Caption: General experimental workflows for determining the density and melting point of **coronene** powder.



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Caption: Logical relationship between sample purity and the observed melting point range.

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- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of Coronene Powder]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b032277#physical-properties-of-coronene-powder-density-melting-point]

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